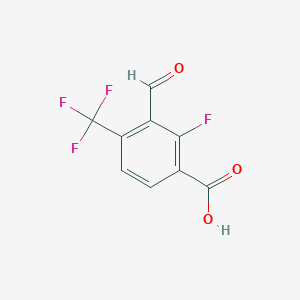

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O3/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHTVWGFBFYXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, a polysubstituted aromatic carboxylic acid, stands as a compound of significant interest in the realms of medicinal chemistry and materials science. Its unique structural architecture, featuring a carboxylic acid, a reactive aldehyde (formyl) group, a fluorine atom, and a trifluoromethyl group, positions it as a versatile building block for the synthesis of complex molecular entities. The strategic placement of these functional groups is anticipated to impart a distinct profile of reactivity, acidity, and biological activity.

The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1][2] The aldehyde functionality provides a synthetic handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, making it a valuable precursor for the generation of diverse chemical libraries.[3][4][5] This guide offers a comprehensive analysis of the known and predicted chemical properties of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, providing insights into its electronic characteristics, reactivity, and potential applications.

Physicochemical Properties

While specific experimental data for 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is not extensively available in the public domain, we can infer its properties based on data from its constituent functional groups and related molecules.

| Property | Value/Prediction | Source/Basis for Prediction |

| CAS Number | 2384294-38-4 | [6] |

| Molecular Formula | C₉H₄F₄O₃ | [7][6] |

| Molecular Weight | 236.12 g/mol | [7][6] |

| Appearance | Predicted to be a white to off-white solid. | Based on similar substituted benzoic acids. |

| Melting Point | Data not available. Expected to be a crystalline solid with a relatively high melting point, likely above 100 °C. | The melting point of the related 4-Fluoro-3-(trifluoromethyl)benzoic acid is 114-116 °C.[8] |

| Boiling Point | Data not available. Predicted to be high, with decomposition likely at elevated temperatures. | The predicted boiling point for 4-Fluoro-3-(trifluoromethyl)benzoic acid is 256.9±40.0 °C.[8] |

| Solubility | Predicted to be sparingly soluble in water and soluble in polar organic solvents such as DMSO, DMF, methanol, and ethyl acetate. | General solubility of benzoic acid derivatives. |

| pKa | Predicted to be lower than benzoic acid (pKa ≈ 4.2), likely in the range of 3.0-3.5. | The presence of two strong electron-withdrawing groups (F and CF₃) is expected to significantly increase the acidity of the carboxylic acid.[9] The pKa of 2-fluorobenzoic acid is approximately 3.27-3.46.[10] |

| LogP | 2.36 | [7][6] |

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the substituted aromatic ring.

-

Aromatic Protons (Ar-H): Two doublets or a more complex splitting pattern in the aromatic region (δ 7.5-8.5 ppm). The coupling constants will be indicative of the relative positions of the protons.

-

Aldehyde Proton (-CHO): A singlet in the downfield region (δ 9.5-10.5 ppm).

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Carboxylic Acid Carbon (-COOH): A signal in the range of δ 165-175 ppm.[11]

-

Aldehyde Carbon (-CHO): A signal in the range of δ 190-200 ppm.[11]

-

Aromatic Carbons (C-Ar): Multiple signals in the aromatic region (δ 120-140 ppm). The carbons attached to fluorine and the trifluoromethyl group will show characteristic splitting (C-F and C-CF₃ couplings).

-

Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong band around 1700-1725 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong band around 1680-1700 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aldehyde): Bands around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z 236. Key fragmentation patterns would likely involve the loss of:

-

H₂O (m/z 18): From the carboxylic acid.

-

CO (m/z 28): From the aldehyde or carboxylic acid.

-

CHO (m/z 29): From the aldehyde group.[12]

-

COOH (m/z 45): From the carboxylic acid group.[12]

-

CF₃ (m/z 69): Loss of the trifluoromethyl group.

Synthesis and Reactivity

Predicted Reactivity

The chemical reactivity of this molecule is governed by its three key functional groups: the carboxylic acid, the aldehyde, and the substituted aromatic ring.

-

Carboxylic Acid: This group will undergo typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the acid chloride. The increased acidity due to the electron-withdrawing substituents will enhance the reactivity of the carboxylate anion.[9]

-

Aldehyde: The formyl group is a site for nucleophilic attack. It can participate in a wide range of reactions, including:

-

Reductive Amination: To form secondary or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: Under appropriate conditions.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

-

-

Aromatic Ring: The aromatic ring is electron-deficient due to the presence of the fluorine, trifluoromethyl, and formyl groups. This deactivation makes it less susceptible to electrophilic aromatic substitution. However, it may be amenable to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

The proximity of the formyl and carboxylic acid groups (ortho-relationship) can lead to interesting intramolecular reactions and conformational effects, a phenomenon known as the "ortho effect".[9] In some cases, ortho-formylbenzoic acids can exist in equilibrium with their cyclic lactol tautomer.[3]

Experimental Protocols

While specific experimental protocols for 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid are not published, the following are detailed, generalized methodologies for the characterization and key reactions of such a compound, based on standard laboratory practices.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa).

Materials:

-

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

-

Standardized 0.1 M NaOH solution

-

Deionized water

-

Methanol (or other suitable co-solvent if solubility is low)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a ~0.01 M solution of the benzoic acid derivative in a known volume of deionized water (e.g., 50 mL). If necessary, use a co-solvent like methanol and note the percentage.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode in the solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).

-

Record the pH after each addition of NaOH.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at half the volume of the equivalence point.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a typical reductive amination reaction to form a secondary amine.

Materials:

-

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

-

A primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1 equivalent) in the chosen solvent, add the primary amine (1-1.2 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add the reducing agent (1.5-2 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Logical Relationship of Functional Group Reactivity

Caption: Reactivity map of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid.

Hypothetical Synthesis Workflow

Caption: A potential synthetic pathway for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and salt bridge interactions with biological targets. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2]

The presence of the aldehyde group in 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid makes it a particularly attractive starting material for the synthesis of novel therapeutic agents. It can be readily converted into a diverse range of derivatives, allowing for the exploration of structure-activity relationships. For instance, it could serve as a key intermediate in the synthesis of inhibitors for enzymes where a strategically placed hydrogen bond acceptor or a reactive "warhead" is required. The trifluoromethyl group is a common bioisostere for a methyl or ethyl group and can improve the pharmacokinetic profile of a drug candidate.[1]

Given the functionalities present, derivatives of this compound could be explored for a variety of therapeutic targets, including but not limited to:

-

Enzyme Inhibitors: The carboxylic acid can mimic the substrate of various enzymes, while other parts of the molecule can be tailored to fit into specific binding pockets.

-

Receptor Modulators: The aromatic scaffold can serve as a core for building ligands for various receptors.

-

Antimicrobial Agents: The unique electronic properties and potential for diverse derivatization could lead to the discovery of novel antimicrobial compounds.

Conclusion

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is a fascinating molecule with a high potential for utility in synthetic and medicinal chemistry. While a comprehensive experimental characterization is yet to be widely published, its chemical properties can be reasonably predicted based on the well-established principles of organic chemistry. The combination of a reactive aldehyde, an acidic carboxyl group, and the modulating effects of fluorine and trifluoromethyl substituents makes it a valuable and versatile tool for the creation of novel chemical entities with tailored properties. Further research into the synthesis and reactivity of this compound is warranted and will undoubtedly open new avenues in materials science and drug discovery.

References

- Benchchem. (2025). Comparative Reactivity Analysis: 4-Chloro-2-(4-formylphenyl)benzoic acid and Analogous Compounds.

-

Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum.

- PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid.

- R Discovery. (n.d.). O-formylbenzoic Acid Research Articles.

- CymitQuimica. (n.d.). CAS 619-21-6: 3-Formylbenzoic acid.

- ResearchGate. (2025). Reaction of o-formylbenzoic acid with hydrazides of (iso)niconitic and hydroxybenzoic acids.

- Ossila. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7.

- Fluorochem. (n.d.). 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid.

- ChemicalBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzoic acid CAS#: 67515-55-3.

- Thermo Scientific Chemicals. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid, 98% 1 g.

- its.uark.edu. (n.d.). 3-Fluoro-4-(Trifluoromethyl)benzoic Acid: Advanced Research Compound.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoic acid 98 455-24-3.

- MDPI. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid.

- BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].

- Doc Brown. (2025). Interpreting the 13 C NMR spectrum of benzoic acid.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum.

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

- Stenutz. (n.d.). 3-fluoro-4-(trifluoromethyl)benzoic acid.

- ChemScene. (n.d.). 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid.

- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, propyl ester.

- Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- PMC. (n.d.). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid.

- Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns.

- NIST WebBook. (n.d.). 4-Fluoro-3-(trifluomethyl)benzoic acid.

- NIST WebBook. (n.d.). Benzoic acid, 4-formyl-.

- PMC - NIH. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).

- NIST WebBook. (n.d.). 4-(Trifluoromethoxy)benzoic acid.

- NIST WebBook. (n.d.). 2-Fluoro-3-trifluoromethylbenzoic acid, nonadecyl ester.

- Benchchem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 4-(3-Phenylprop-2-enoyl)benzoic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. CAS 619-21-6: 3-Formylbenzoic acid | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 4-Fluoro-3-(trifluoromethyl)benzoic acid CAS#: 67515-55-3 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (CAS 2384294-38-4): A Comprehensive Technical Guide for Advanced Orthogonal Functionalization

Executive Summary

In modern drug discovery and agrochemical development, the strategic design of highly functionalized aromatic building blocks is critical for accessing complex chemical space. 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (CAS: 2384294-38-4) represents a premium, multi-handle scaffold. Characterized by its dense substitution pattern, this compound offers three distinct, orthogonally reactive sites: an electrophilic aldehyde, a sterically hindered carboxylic acid, and an activated aryl fluoride.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, structural logic, and field-proven synthetic workflows, equipping bench scientists and process chemists with self-validating protocols for its utilization.

Physicochemical Profile and Identifiers

Accurate compound tracking and computational modeling rely on precise molecular identifiers. The quantitative and structural data for this building block are summarized below [1].

| Property / Identifier | Value |

| Chemical Name | 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid |

| CAS Number | 2384294-38-4 |

| Molecular Formula | C₉H₄F₄O₃ |

| Molecular Weight | 236.12 g/mol |

| SMILES | O=C(O)C1=CC=C(C(F)(F)F)C(C=O)=C1F |

| InChIKey | JMHTVWGFBFYXMO-UHFFFAOYSA-N |

| MDL Number | MFCD32632261 |

| LogP (Predicted) | ~2.35 |

| Topological Polar Surface Area (TPSA) | 54.37 Ų |

Structural Logic & Strategic Reactivity

The true value of CAS 2384294-38-4 lies in the electronic interplay between its substituents. As an Application Scientist, understanding the causality behind these electronic effects is paramount for designing successful synthetic routes.

-

C4-Trifluoromethyl (CF₃) Group : This strongly electron-withdrawing group (EWG) drastically lowers the electron density of the aromatic ring. In medicinal chemistry, the CF₃ group is frequently employed to enhance lipophilicity, improve metabolic stability against cytochrome P450 oxidation, and increase target binding affinity.

-

C3-Formyl (Aldehyde) Group : Sandwiched between the ortho-fluoro and ortho-CF₃ groups, this aldehyde is highly sterically hindered but electronically activated. It serves as a prime handle for reductive aminations or olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons).

-

C2-Fluoro Group : The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SₙAr). The synergistic electron-withdrawing effects of the ortho-carboxylic acid and the para-CF₃ group lower the LUMO of the ring, allowing the C2-fluorine to be readily displaced by amines, thiols, or alkoxides upon mild heating.

-

C1-Carboxylic Acid : While capable of standard amide coupling, the adjacent ortho-fluorine atom exerts an inductive electron-withdrawing effect that reduces the nucleophilicity of the carboxylate. This necessitates the use of highly efficient coupling reagents to overcome both electronic deactivation and steric bulk.

Experimental Workflows & Self-Validating Protocols

To fully leverage this building block, chemists typically employ a sequential, orthogonal functionalization strategy. The workflow below illustrates a standard pathway for converting this starting material into an advanced Active Pharmaceutical Ingredient (API) intermediate.

Orthogonal functionalization workflow of CAS 2384294-38-4 in API synthesis.

Protocol A: Chemoselective Reductive Amination (C3-Formyl)

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) due to its mildness. STAB selectively reduces the intermediate iminium ion rather than the starting aldehyde, preventing the formation of an undesired benzylic alcohol [2]. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides superior solubility for the starting material and accelerates imine formation compared to THF.

Self-Validating System:

-

Baseline: LC-MS of the starting material shows an [M-H]⁻ peak at m/z 235.

-

In-Process Control (IPC): Before the addition of STAB, an aliquot is analyzed. The disappearance of the m/z 235 peak and the appearance of the imine mass confirms quantitative conversion, validating that the system is ready for reduction.

Step-by-Step Methodology:

-

To an oven-dried round-bottom flask under N₂, add 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1.0 equiv, 1.0 mmol) and the desired primary amine (1.1 equiv, 1.1 mmol).

-

Suspend the mixture in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

-

Add glacial acetic acid (0.1 equiv) to catalyze imine formation. Stir at room temperature (20 °C) for 1–2 hours.

-

Validation Check: Perform LC-MS IPC to confirm imine formation.

-

Once confirmed, add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to manage mild exothermicity.

-

Stir for an additional 4 hours at room temperature.

-

Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8).

-

Extract the aqueous layer with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Sterically Hindered Amide Coupling (C1-Carboxyl)

Causality & Reagent Selection: Standard reagents like EDC/HOBt often fail or require extended heating for this substrate due to the ortho-fluorine atom. HATU is employed because the nitrogen atom in its 7-azabenzotriazole ring participates in a neighboring-group effect. This stabilizes the incoming amine via a 7-membered cyclic hydrogen-bonded transition state, dramatically accelerating the reaction and preventing epimerization [3].

Self-Validating System:

-

IPC (Active Ester Check): Quench a 5 µL reaction aliquot (taken 15 minutes after HATU addition) with 100 µL of methanol. LC-MS analysis should reveal the methyl ester of the starting material. This validates that the active HOAt-ester has successfully formed prior to amine introduction.

Step-by-Step Methodology:

-

Dissolve the intermediate carboxylic acid from Protocol A (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.15 M).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 5 minutes.

-

Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes.

-

Validation Check: Perform the methanol-quench LC-MS assay to verify active ester formation.

-

Add the target amine (1.2 equiv). If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.

-

Stir at room temperature for 4–12 hours until complete consumption of the active ester is observed via LC-MS.

-

Dilute the reaction mixture with water to precipitate the product, or extract with ethyl acetate followed by a 5% LiCl aqueous wash to remove residual DMF.

-

Purify the crude product via reverse-phase HPLC or silica gel chromatography.

Handling, Storage, and Safety

-

Storage: CAS 2384294-38-4 should be stored sealed in a dry, well-ventilated environment at 2–8 °C to prevent slow oxidation or degradation of the formyl group [4].

-

Handling: As a highly fluorinated, reactive organic acid, it may cause skin and respiratory irritation. Always handle within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (1996). URL:[Link]

-

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society (1993). URL:[Link]

Technical Analysis of Acidity: 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

[1]

Executive Summary

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is a highly functionalized benzoic acid derivative characterized by a crowded substitution pattern that significantly enhances its acidity relative to the parent benzoic acid.[1]

-

Predicted pKa: 2.2 – 2.5 (Strongly Acidic for a carboxylic acid)[1]

-

Primary Driver: The synergistic electron-withdrawing effects of the ortho-fluoro, meta-formyl, and para-trifluoromethyl groups destabilize the O-H bond while stabilizing the resulting carboxylate anion.[1]

-

Key Application: This compound serves as an electrophilic building block in medicinal chemistry, particularly for synthesizing fused heterocycles where the formyl group acts as a "linchpin" for cyclization.[1]

Structural Analysis & Electronic Effects

The acidity of this molecule is dictated by three distinct electronic vectors acting on the carboxylate group.

The Ortho-Fluoro Effect (Position 2)

The fluorine atom at the 2-position exerts a profound effect on acidity through two mechanisms:[1]

-

Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density away from the carboxyl carbon, facilitating proton release.[1]

-

Steric/Field Effect: The ortho-substituent forces the carboxyl group out of coplanarity with the benzene ring.[1] This decoupling reduces the resonance donation from the phenyl ring into the carboxyl group, effectively destabilizing the acid form and favoring ionization.

-

Baseline Shift: 2-Fluorobenzoic acid (

) is significantly more acidic than benzoic acid (

-

The Para-Trifluoromethyl Effect (Position 4)

The -CF

-

Hammett Constant (

): Approximately 0.54 .[1] -

Mechanism: It stabilizes the negative charge of the carboxylate anion primarily through strong inductive withdrawal through the

-framework.[1]

The Meta-Formyl Effect (Position 3)

The -CHO group is situated meta to the carboxyl group.[1]

-

Hammett Constant (

): Approximately 0.35 – 0.44 .[1] -

Mechanism: The aldehyde is electron-withdrawing (-I, -M).[1] Although resonance effects are less direct from the meta position, the inductive pull further depletes electron density from the ring, adding to the cumulative acidity.

Structural Visualization

The following diagram maps the electronic vectors influencing the acidic proton.

Figure 1: Vector map of substituent effects contributing to the high acidity of the target molecule.

pKa Determination: Theoretical & Comparative

Since direct experimental values for this specific intermediate are rare in public indices, we utilize a robust "Anchor & Shift" calculation method based on known analogs.[1]

The Anchor: 2-Fluoro-4-(trifluoromethyl)benzoic acid

This analog lacks only the 3-formyl group.[1]

-

Experimental/Predicted pKa: 2.76 (Ref: Echemi, ChemBook)[1]

-

This value already accounts for the massive acidification from the 2-F and 4-CF

groups.[1]

The Shift: Adding the 3-Formyl Group

We apply the Hammett equation principle:

-

For benzoic acids in water,

.[1] -

The substituent is 3-CHO (meta to COOH).

- for -CHO is approx 0.35 .[1][2]

-

Calculation:

Final Predicted Range

Accounting for steric crowding which might slightly dampen the inductive transmission: Predicted pKa: 2.20 – 2.50 [1]

Experimental Protocols

To validate this prediction, the following protocols are recommended. Due to the low pKa, standard potentiometric titration requires careful handling.

Method A: Capillary Electrophoresis (CE)

This is the preferred method for low pKa compounds as it requires minimal sample and is highly accurate for pKa < 3.

-

Buffer Preparation: Prepare a series of buffers (phosphate/citrate) ranging from pH 1.5 to 4.5 in 0.2 pH increments.[1]

-

Internal Standard: Use DMSO as a neutral marker for electroosmotic flow (EOF).

-

Measurement: Inject the sample at each pH. Plot the effective mobility (

) vs. pH. -

Calculation: Fit the data to the sigmoidal Boltzmann equation. The inflection point represents the pKa.

Method B: Spectrophotometric Titration

Suitable if the UV chromophore changes significantly upon ionization (likely due to the conjugation of the formyl group).

-

Stock Solution: Dissolve 1 mg of compound in methanol (minimal) and dilute with water to

M. -

Titration: Adjust pH from 1.0 to 5.0 using HCl and NaOH.

-

Detection: Monitor

shifts (likely 240-280 nm range). The carbonyl -

Analysis: Use the Henderson-Hasselbalch equation to solve for pKa at the half-equivalence point of absorbance change.[1]

Figure 2: Decision matrix for selecting the appropriate experimental validation method.

Implications for Drug Development[3][4]

Solubility & Formulation

-

Acidic Media (Stomach): At pH 1.2, the compound will be ~90% protonated (neutral).[1] Solubility will be limited by the lipophilic -CF

and -F groups.[1] -

Basic Media (Intestine/Blood): At pH 7.4, the compound will be 100% ionized (anionic).[1] Solubility will be high.

-

Salt Selection: The low pKa suggests this acid will form stable salts even with weak bases.[1] Sodium or tromethamine salts are recommended for isolation.[1]

Chemical Stability[1]

-

Hydration: The electron-deficient aldehyde (activated by -F and -CF

) is prone to forming a gem-diol (hydrate) in aqueous solution.[1] This equilibrium can complicate HPLC analysis; use acetonitrile/water gradients with 0.1% TFA to suppress ionization and hydration shifts.[1] -

Cannizzaro Reaction: Avoid strong bases without nucleophiles present, as the aldehyde is non-enolizable and susceptible to disproportionation.[1]

Synthetic Utility

The high acidity correlates with the electrophilicity of the ring. The carboxylate is a poor nucleophile, but the formyl group is highly activated for condensation reactions (e.g., with hydrazines or amines) to form phthalazinones or isoindolinones.

References

-

Fluorochem. 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid Product Data (CAS 2384294-38-4).[1][3][4]Link[1]

-

Echemi. 2-Fluoro-4-(trifluoromethyl)benzoic acid Physical Properties & pKa Data.Link[1]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link

-

University of Tartu. Aqueous pKa values of fluorinated benzenesulfonamides and benzoic acids. J. Phys.[1][5] Org. Chem. 2019.[1][2][6] Link[6]

-

ChemScene. Product Analysis: 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid.[1][3]Link[1]

Sources

- 1. 2-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 518002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. optibrium.com [optibrium.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

Technical Whitepaper & Advanced Safety Data Sheet (SDS): 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic scaffolds are critical for tuning pharmacokinetic properties. 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (CAS: 2384294-38-4) is a premium, tetra-substituted benzene building block. Featuring orthogonal reactive sites—a carboxylic acid and a formyl group—flanked by strongly electron-withdrawing fluorine and trifluoromethyl (-CF₃) substituents, this compound offers unparalleled synthetic versatility.

This technical guide transcends a standard Safety Data Sheet (SDS). It is designed for researchers and process chemists, providing a deep dive into the physicochemical properties, the mechanistic causality behind its toxicological profile, and field-proven protocols for safe handling and synthetic application.

Physicochemical Profiling & Structural Analysis

The unique reactivity and hazard profile of this compound are directly dictated by its electronic topology. The -CF₃ group exerts a powerful inductive (-I) electron-withdrawing effect, which significantly lowers the pKa of the adjacent benzoic acid moiety (typically reducing the pKa to the ~3.2–3.6 range, as observed in structurally similar trifluoromethylbenzoic acids)[1]. Concurrently, the synergistic electron withdrawal from both the -F and -CF₃ groups renders the formyl (-CHO) carbon highly electrophilic[2].

Quantitative Data Summary

| Property | Value | Structural/Operational Implication |

| CAS Number | 2384294-38-4 | Unique identifier for regulatory tracking[3]. |

| Molecular Formula | C₉H₄F₄O₃ | High fluorine content increases lipophilicity. |

| Molecular Weight | 236.12 g/mol | Optimal size for fragment-based drug design[3]. |

| TPSA | 54.37 Ų | Excellent membrane permeability profile[3]. |

| LogP (Predicted) | 2.35 | Balanced hydrophilicity/lipophilicity for assays[3]. |

| Storage Conditions | 2–8°C, Dry, Sealed | Prevents auto-oxidation of the aldehyde group[3]. |

Toxicological Mechanisms & Hazard Assessment

Standard safety documentation classifies this compound under several GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

The Causality of Irritation (Mechanistic Toxicology)

The dermal and respiratory hazards associated with fluorinated benzaldehydes are not merely physical; they are driven by covalent chemical biology[4].

-

Electrophilic Attack: The highly electron-deficient formyl group acts as a potent electrophile. Upon contact with biological tissues, it rapidly undergoes Schiff base formation with primary amines (e.g., lysine residues) or hemithioacetal formation with thiols (e.g., cysteine residues) in epidermal or respiratory proteins[2].

-

Acidic Tissue Disruption: The enhanced acidity of the carboxylic acid (driven by the -CF₃ and -F groups) exacerbates local tissue pH disruption, compromising the lipid bilayer of cells and accelerating the penetration of the electrophilic aldehyde.

Fig 1. Mechanistic pathway of tissue irritation via electrophilic protein modification.

Self-Validating Handling & Emergency Protocols

To mitigate the specific chemical risks outlined above, standard laboratory practices must be upgraded to account for electrophilic and acidic hazards.

-

Personal Protective Equipment (PPE): Due to the electrophilic nature of the formyl group, which can permeate standard latex, handlers must utilize double-layered nitrile or neoprene gloves . This prevents dermal sensitization via protein cross-linking. Safety goggles with side shields are mandatory to protect against H319 risks.

-

Storage Causality: Store at 2–8°C under an inert argon or nitrogen atmosphere [3]. While the electron-deficient aromatic ring partially stabilizes the aldehyde, prolonged exposure to atmospheric oxygen will inevitably yield the dicarboxylic acid impurity via auto-oxidation.

-

Spill Response: Do not use basic amines (like ethanolamine) to neutralize spills, as this will trigger rapid, potentially exothermic imine condensation. Instead, absorb with an inert, non-nucleophilic material (e.g., diatomaceous earth) and neutralize the acidic residue with a mild, aqueous sodium bicarbonate solution.

Synthetic Utility & Experimental Workflows

The true value of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid lies in its orthogonal reactivity. The formyl group can be targeted for reductive amination, while the carboxylic acid remains available for subsequent amide coupling.

Protocol: Orthogonal Derivatization (Reductive Amination & Amide Coupling)

This self-validating workflow ensures selective functionalization without cross-reactivity.

Step 1: Imine Condensation

-

Action: Dissolve 1.0 equivalent of the compound in anhydrous 1,2-dichloroethane (DCE). Add 1.1 equivalents of a primary amine and a catalytic amount of glacial acetic acid.

-

Causality: DCE is selected over dichloromethane (DCM) to allow for a slightly higher reaction temperature (if needed), overcoming steric hindrance imposed by the adjacent ortho-fluoro group. Acetic acid activates the carbonyl carbon for nucleophilic attack.

Step 2: Selective Reduction

-

Action: Cool the mixture to 0°C and add 1.5 equivalents of Sodium triacetoxyborohydride (STAB) portion-wise.

-

Causality: STAB is the optimal reductant here. Its mild, sterically hindered hydride-donating capacity selectively reduces the protonated iminium ion without over-reducing the unreacted aldehyde or touching the carboxylic acid.

Step 3: Amide Coupling

-

Action: Following aqueous workup of the secondary amine intermediate, dissolve the intermediate in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA, followed by the desired secondary amine.

-

Causality: HATU is chosen over EDC/HOBt due to the electron-deficient nature of the benzoic acid, which can make active ester formation sluggish. HATU drives the formation of the highly reactive HOAt ester, ensuring rapid coupling even with sterically hindered amines.

Fig 2. Step-by-step workflow for orthogonal derivatization via reductive amination and coupling.

References

- ChemScene. "2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (Hazard Statements & Properties)". ChemScene.

- ChemicalBook. "2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6". ChemicalBook.

- Grokipedia. "Fluorobenzaldehyde (Electrophilicity and Toxicity Mechanism)". Grokipedia.

- Guidechem. "3,4-Difluorobenzaldehyde 34036-07-2 wiki". Guidechem.

Sources

Methodological & Application

Application Notes & Protocols: Reductive Amination of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Considerations

Reductive amination is a cornerstone of modern synthetic chemistry, providing a powerful and direct route to construct carbon-nitrogen bonds for the synthesis of primary, secondary, and tertiary amines.[1] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[2][3]

The specific substrate, 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, presents a unique set of challenges that demand careful consideration in protocol design. The presence of strong electron-withdrawing groups (fluoro and trifluoromethyl) enhances the electrophilicity of the aldehyde carbonyl, but also introduces significant steric hindrance around the reaction center. Furthermore, the presence of an acidic carboxylic acid moiety can interfere with the reaction by protonating the amine nucleophile or reacting with the reducing agent. These factors necessitate the use of mild, selective, and sterically tolerant reagents to achieve high yields and minimize side-product formation.

This guide provides detailed, field-proven protocols for the successful reductive amination of this challenging substrate, explains the rationale behind reagent and condition selection, and offers guidance on reaction optimization and product purification.

The Mechanistic Pathway and Reagent Selection Rationale

The reductive amination process is a cascade of two distinct chemical events occurring in a single pot: imine/iminium ion formation and subsequent reduction.

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[4][5]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[6] Its reactivity is attenuated by the electron-withdrawing and sterically bulky acetoxy groups, making it inert towards aldehydes and ketones but highly effective for reducing iminium ions.[4] It performs well in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and tolerates mild acid catalysis, which is often beneficial for imine formation.[7]

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic and widely used reagent.[2] It is stable in protic solvents like methanol and is selective for iminium ions at a mildly acidic pH (4-5).[2][8] However, a significant drawback is the generation of highly toxic hydrogen cyanide gas upon contact with strong acids or during acidic workup, necessitating careful handling and disposal.[3][5]

-

Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Pd/C) and is highly economical and scalable.[8][9] However, it is less selective and will reduce other functional groups such as nitro groups or carbon-carbon multiple bonds, which may be present in more complex substrates.[3]

For 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, the mild and highly selective nature of Sodium Triacetoxyborohydride (STAB) makes it the superior choice, minimizing potential side reactions and avoiding the toxicity concerns associated with cyanoborohydride.

Detailed Experimental Protocols

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This protocol is robust, high-yielding, and avoids the use of highly toxic reagents. It is the recommended starting point for the reductive amination of the target substrate.

Experimental Workflow Overview

Materials:

-

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

-

Primary or Secondary Amine (e.g., Benzylamine, Morpholine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Glacial Acetic Acid (optional, catalyst)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

-

Add the desired primary or secondary amine (1.1 - 1.2 eq).

-

(Optional) If the amine is a salt (e.g., hydrochloride) or if imine formation is sluggish, add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.[10] For the specified substrate containing a carboxylic acid, this may not be necessary as the substrate itself can act as an acid catalyst.

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exothermic reaction and/or gas evolution may be observed.

-

Continue stirring at room temperature and monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for iminium ions; avoids reduction of the aldehyde.[7] |

| Stoichiometry | Aldehyde (1.0 eq), Amine (1.1-1.2 eq), STAB (1.5 eq) | A slight excess of the amine drives imine formation. Excess STAB ensures complete reduction. |

| Solvent | 1,2-Dichloroethane (DCE) | Preferred aprotic solvent for STAB reactions, often leading to faster rates.[7][11] |

| Temperature | Room Temperature | Sufficient for most reactions; mild conditions preserve sensitive functional groups. |

| Catalyst | Acetic Acid (optional) | Catalyzes the dehydration step to form the imine, but may not be needed with the acidic substrate.[4] |

Protocol 2: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is effective but requires careful pH control and stringent safety precautions due to the toxicity of cyanide.

Materials:

-

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

-

Primary or Secondary Amine

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Glacial Acetic Acid

Step-by-Step Procedure:

-

In a well-ventilated fume hood, dissolve 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1.0 eq) and the amine (1.1 eq) in methanol.

-

Adjust the pH of the solution to ~5-6 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.5 eq) in a single portion.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Caution: Perform the workup in a fume hood. Carefully acidify the residue with 1M HCl to a pH of ~2 to decompose any excess NaBH₃CN, then basify with 6M NaOH to a pH of >12.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry, and concentrate.

-

Purify by flash column chromatography.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Cyanoborohydride | Effective at mildly acidic pH where iminium ion formation is favored.[2][8] |

| Solvent | Methanol (MeOH) | Common protic solvent for NaBH₃CN reactions.[6] |

| pH Control | pH 5-6 (Acetic Acid) | Optimal for selective reduction of the iminium ion over the aldehyde.[2] |

| Safety | HIGHLY TOXIC | Strictly perform in a fume hood. Acidic conditions release HCN gas. [5] |

Purification and Characterization of Fluorinated Amines

Purifying the final product is a critical step, as fluorinated amines can present unique challenges in chromatography.[12]

-

Work-up: A standard aqueous work-up with a mild base (e.g., NaHCO₃) is crucial to remove acidic byproducts and any unreacted starting material. Some fluorinated amines can be water-sensitive, so prolonged contact with aqueous phases should be avoided.[13][14]

-

Flash Column Chromatography:

-

Normal Phase (Silica Gel): Basic amines often exhibit strong binding and peak tailing on acidic silica gel. To mitigate this, the mobile phase can be treated with a small amount of a competing base, such as 0.5-1% triethylamine or ammonia in methanol.[15]

-

Reversed-Phase (C18): This can be an excellent alternative, especially for more polar amine products. Using a mobile phase with a buffer (e.g., ammonium bicarbonate or formic acid) can improve peak shape and resolution.

-

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for confirming the structure and assessing the purity of fluorinated compounds.[12]

-

LC-MS: Liquid Chromatography-Mass Spectrometry provides definitive confirmation of the molecular weight of the product and is a powerful tool for purity analysis.[12]

-

References

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute.

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Reductive Amination - Common Conditions. organic-reaction.com. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.

-

Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

- Devarapalli, C. R., & Gopalaiah, K. (2025). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

-

Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals. [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

-

Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. PMC. [Link]

-

Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][8]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. [Link]

- US6476268B1 - Preparation of N-benzylamines.

- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

-

Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]

-

Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

-

B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

-

Direct Brønsted Acid Catalyzed Reductive Amination. ChemRxiv. [Link]

-

The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

-

Reductive Amination of Benzaldehyde. Scribd. [Link]

-

New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]

-

Selective Control in the Reductive Amination of Benzaldehyde Towards Corresponding Amines Over Cof Supported Pt, Pd, and Rh Catalysts. SSRN. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biotage.com [biotage.com]

Application Note: Selective Esterification of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Executive Summary

The functionalization of highly electron-deficient aromatic systems is a recurring challenge in pharmaceutical development. 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is a highly functionalized building block featuring three electron-withdrawing groups (EWGs) and a highly reactive formyl moiety. This application note details the mechanistic rationale and provides self-validating protocols for the selective methyl esterification of the carboxylic acid while strictly preserving the sensitive aldehyde group.

Mechanistic Rationale & Substrate Profiling

The structural topology of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid presents a unique chemoselectivity challenge. The strong inductive (

The Causality of Experimental Failure in Standard Conditions:

This electron depletion renders the C3-formyl carbon hyper-electrophilic. If subjected to standard Fischer esterification conditions (e.g., Methanol with catalytic

To achieve absolute chemoselectivity, the esterification must bypass acid-catalyzed nucleophilic addition. The two most robust strategies are:

-

Base-Mediated

Alkylation: Utilizing a mild, non-nucleophilic base (e.g., -

Diazomethane-Surrogate Esterification: Utilizing (Trimethylsilyl)diazomethane (

), which reacts exclusively with the acidic proton of the carboxylic acid under neutral/mildly acidic conditions, leaving the aldehyde completely untouched[4][5].

Comparative Strategy Matrix

The following table summarizes the quantitative and qualitative data for various esterification methodologies applied to highly electrophilic formyl-benzoic acids.

| Esterification Method | Reagents & Conditions | Target Ester Yield | Acetal Byproduct | Chemoselectivity | Recommendation |

| Fischer (Acidic) | < 10% | > 85% | Poor | ❌ Do Not Use | |

| Steglich (Coupling) | 60 - 70% | < 5% | Moderate | ⚠️ Use with caution | |

| Alkylation (Method A) | > 90% | 0% | Excellent | ✅ Highly Recommended | |

| > 95% | 0% | Excellent | ✅ Highly Recommended |

Decision Tree & Experimental Workflow

Caption: Decision tree for selecting esterification conditions based on aldehyde reactivity.

Validated Experimental Protocols

Protocol A: Mild Base-Mediated Alkylation ( / )

This protocol leverages the acidity of the benzoic acid. Potassium carbonate is basic enough to deprotonate the carboxylic acid but not nucleophilic enough to attack the aldehyde or displace the fluorine[2].

Materials:

-

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1.0 eq)

-

Methyl Iodide (

) (1.5 eq) - Caution: Potent alkylating agent. -

Anhydrous Potassium Carbonate (

) (1.5 eq) -

Anhydrous

-Dimethylformamide (

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous

(1.5 eq). -

Solvation: Add anhydrous

to achieve a 0.2 M substrate concentration. Stir the suspension at room temperature for 15 minutes to allow complete formation of the carboxylate salt. The solution may slightly change color. -

Alkylation: Dropwise add Methyl Iodide (1.5 eq) via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product will elute significantly higher (higher

) than the highly polar starting acid. -

Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (

) and pour into a separatory funnel containing ice-cold distilled water. Extract the aqueous layer with -

Washing: Wash the combined organic layers with 5% aqueous

(3x) to remove residual -

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Diazomethane-Surrogate Esterification ( )

This is the most chemically elegant method for sensitive substrates. The reaction is driven by the evolution of nitrogen gas, ensuring high yields without the need for basic or strongly acidic conditions[4][5].

Materials:

-

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1.0 eq)

-

(Trimethylsilyl)diazomethane (

, 2.0 M in hexanes) (1.2 eq) - Caution: Toxic, handle strictly in a fume hood. -

Dichloromethane (

) / Methanol (

Step-by-Step Procedure:

-

Preparation: Dissolve the starting material (1.0 eq) in a 4:1 mixture of anhydrous

and -

Cooling: Cool the solution to

using an ice bath under an argon atmosphere. -

Addition: Slowly add the

solution (1.2 eq) dropwise. A persistent yellow color and the evolution of nitrogen gas (bubbling) indicate the reaction is proceeding. -

Completion: Once gas evolution ceases and the yellow color persists (indicating a slight excess of reagent), stir for an additional 30 minutes at

. -

Quench: Quench the excess

by adding glacial acetic acid dropwise until the yellow color completely dissipates. -

Isolation: Concentrate the reaction mixture directly under reduced pressure. The byproduct (trimethylsilyl methyl ether) is volatile, often yielding analytically pure product without chromatography[6].

Reaction Pathway Diagram

Caption: Mechanistic pathways showing the successful routes to the ester vs. the undesired acetal.

Analytical Characterization & Self-Validation

To ensure the protocol is a self-validating system, the chemist must confirm the integrity of the formyl group post-reaction.

-

NMR Verification: The most critical diagnostic signal is the aldehyde proton. In the starting material, this appears as a sharp singlet far downfield (typically

-

NMR: The

-

IR Spectroscopy: Look for the appearance of an ester carbonyl stretch (

) distinct from the aldehyde carbonyl stretch (

References

-

David Steadman. Biocatalytic and Organocatalytic Approaches to Aminodiols. UCL Discovery. Available at:[Link]

- Google Patents. US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors.

-

Royal Society of Chemistry. Electronic Supplementary Information: Methyl esterification. Available at:[Link]

-

National Institutes of Health (PMC). Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors. Available at:[Link]

Sources

- 1. US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Phthalazine-5-carboxylic Acid|CAS 1104070-94-1|RUO [benchchem.com]

- 6. 2-Bromo-3-formylbenzoic acid | 1289208-00-9 | Benchchem [benchchem.com]

Using 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid as a building block in drug discovery

Application Note: Strategic Utilization of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

Executive Summary

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (CAS 2384294-38-4) represents a high-value "linchpin" scaffold for Diversity-Oriented Synthesis (DOS).[1][2] Unlike generic building blocks, this molecule possesses a unique "Sandwiched Electrophile" architecture: a highly reactive 2-fluoro position flanked by an ortho-carboxylic acid and an ortho-formyl group, alongside a lipophilic 4-trifluoromethyl anchor.[1][2]

This guide details the strategic application of this scaffold to access privileged heterocyclic cores—specifically isoindolinones and phthalazinones —which are critical pharmacophores in PARP inhibitors, immunomodulatory imide drugs (IMiDs), and kinase inhibitors.[1][3]

Chemical Profile & Structural Logic

The utility of this building block stems from its orthogonal reactivity profile.[1][2][3] It allows for sequential functionalization without the need for extensive protecting group manipulations.[1][2][3]

| Feature | Chemical Logic & Application |

| C1-Carboxylic Acid | Cyclization Anchor: Participates in intramolecular trapping of imines (formed at C3) to generate lactams (isoindolinones).[1][2][3] Can be esterified or coupled to amines.[1][2][3][4] |

| C2-Fluorine | Electronic Modulator: Positioned ortho to two electron-withdrawing groups (COOH and CHO), this fluorine is electronically activated.[1][2][3] While stable under standard condensation conditions, it modulates the pKa of the acid and the electrophilicity of the aldehyde. |

| C3-Formyl (Aldehyde) | Diversity Handle: The primary site for reductive amination, Wittig olefination, or condensation with hydrazines.[1][2][3] Its position relative to the acid (1,3-relationship) is ideal for forming 5- and 6-membered fused rings.[1][2] |

| C4-Trifluoromethyl | Metabolic Shield: Blocks metabolic oxidation at the para-position relative to the acid.[1][2][3] Increases lipophilicity ( |

Synthetic Versatility: Divergent Reaction Pathways

The following diagram illustrates the three primary "reaction vectors" accessible from this single scaffold.

Figure 1: Divergent synthesis pathways transforming the scaffold into bioactive cores.[1][2]

Detailed Protocols

Protocol A: Synthesis of 4-Trifluoromethyl-6-fluoro-isoindolin-1-ones

Target Application: Synthesis of immunomodulatory drugs (IMiDs) or kinase inhibitors.[1][2]

Mechanism: This reaction proceeds via a "reductive cyclization" cascade.[1][2][3] The primary amine condenses with the C3-aldehyde to form a Schiff base (imine).[1][2] The C1-carboxylic acid then attacks the imine (or the reduced amine) to close the lactam ring.[1][2]

Materials:

-

Scaffold: 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Amine: Primary amine (

) (1.1 equiv)[1][2] -

Reducing Agent: Sodium cyanoborohydride (

) or

Step-by-Step Procedure:

-

Imine Formation:

-

Reductive Cyclization:

-

Option A (Chemical Reduction): Cool the mixture to 0°C. Add 1.5 equivalents of

portion-wise. Allow to warm to RT and stir overnight. -

Option B (Catalytic Hydrogenation): Add 10% Pd/C (10 wt%) and stir under a hydrogen balloon (1 atm) for 12 hours. Note: This method is cleaner but may reduce sensitive R-groups on the amine.[1][2]

-

-

Workup:

-

Purification:

Expected Yield: 65–85%[1][2][3]

Protocol B: Synthesis of 5-Trifluoromethyl-7-fluoro-phthalazin-1(2H)-ones

Target Application: Synthesis of PARP inhibitors (poly ADP-ribose polymerase).[1][2]

Mechanism: Hydrazine acts as a dinucleophile.[1][2][3] The terminal nitrogen attacks the aldehyde, and the internal nitrogen attacks the carboxylic acid (or ester), forming a 6-membered ring with a stable N-N bond.

Materials:

-

Scaffold: 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Reagent: Hydrazine monohydrate (

) (2.0 equiv)[1][2][3]

Step-by-Step Procedure:

-

Condensation:

-

Cyclization:

-

Workup:

-

Validation:

Expected Yield: 80–95%[1][2][3]

Strategic Considerations & Troubleshooting

-

Regioselectivity of Fluorine: In the final heterocycles, the fluorine atom remains at a specific position relative to the nitrogen.[1][3] In the isoindolinone, the fluorine is at position 6 (using standard numbering).[3] This fluorine can serve as a weak hydrogen bond acceptor in protein active sites.[1][2][3]

- Sensitivity: While the 2-fluoro group is activated, it is generally stable under the mild condensation conditions described above.[1][2] However, if strong basic nucleophiles (e.g., thiols, alkoxides) are used at high temperatures before cyclization, displacement of the fluorine may occur. This can be exploited if a 2-amino or 2-thio derivative is desired, but generally, the F is retained for its metabolic properties.[1][2]

-

Solubility: The 4-

group significantly increases lipophilicity.[1][2][3] If the scaffold is insoluble in MeOH/EtOH, use THF or DMF as a co-solvent.[3]

References

-

Shi, L., et al. (2012).[1][2][3][4] "Synthesis of Isoindolinones via Reductive C-N Coupling." Organic Letters, 14(7), 1876–1879.[1][2][3] (General methodology reference for isoindolinone synthesis from 2-formylbenzoic acids).

-

Zhang, J., et al. (2025).[1][2][3][4] "Iridium-Catalyzed Reductive Lactamization for Phthalimidine Synthesis." Journal of Organic Chemistry, 90, 691-699.[1][2][4] (Advanced catalytic methods for this scaffold class).

Sources

Application Notes and Protocols for Heterocycle Synthesis Starting from 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

Introduction

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic building block with significant potential in the synthesis of diverse heterocyclic scaffolds. The strategic placement of a nucleophilically displaceable fluorine atom, an electrophilic aldehyde, a carboxylic acid handle for cyclization, and a strongly electron-withdrawing trifluoromethyl group offers a rich platform for constructing novel molecular architectures. This guide provides researchers, scientists, and drug development professionals with detailed synthetic strategies and step-by-step protocols for leveraging this versatile starting material to create valuable heterocyclic compounds, including quinolinones, quinazolines, and indazoles. The methodologies presented herein are grounded in established synthetic principles and supported by relevant literature, offering a practical roadmap for the exploration of new chemical space.

The trifluoromethyl group plays a crucial role in modulating the physicochemical properties of the final compounds, often enhancing metabolic stability and lipophilicity, which are desirable traits in drug discovery. The protocols detailed below are designed to be robust and adaptable, providing a solid foundation for further derivatization and library synthesis.

Synthetic Strategy Overview: A Multi-Pathway Approach

The unique arrangement of functional groups on the starting material allows for several divergent synthetic pathways to different heterocyclic cores. The primary strategies involve either direct cyclization utilizing the existing functionalities or a preliminary functional group interconversion to set the stage for subsequent ring-forming reactions.

Figure 1: Divergent synthetic pathways from the starting material.

Part 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2] To utilize this methodology, the starting material must first be converted to a 2-aminobenzaldehyde derivative. This can be achieved through a nitration followed by a selective reduction of the nitro group.

Protocol 1.1: Synthesis of 2-Amino-3-formyl-4-(trifluoromethyl)benzoic acid (Intermediate A)

This two-step protocol involves the nitration of the starting material followed by a selective reduction of the resulting nitro group to an amine.

Step 1: Nitration

-

Materials:

-

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-nitro-3-formyl-4-(trifluoromethyl)benzoic acid.

-

Step 2: Selective Nitro Reduction

-

Materials:

-

2-Nitro-3-formyl-4-(trifluoromethyl)benzoic acid

-

Iron powder (Fe)

-

Glacial acetic acid

-

Standard laboratory glassware

-

-

Procedure: [3]

-

To a solution of the nitro compound (1.0 eq) in glacial acetic acid, add iron powder (4.0 eq).

-

Heat the mixture to 95-110 °C with vigorous stirring for 3-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3-formyl-4-(trifluoromethyl)benzoic acid.

-

Protocol 1.2: Friedländer Annulation for Quinoline Synthesis

-

Materials:

-

2-Amino-3-formyl-4-(trifluoromethyl)benzoic acid (Intermediate A)

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (2.0-3.0 eq)

-

Base catalyst (e.g., piperidine, potassium hydroxide)

-

Solvent (e.g., ethanol, toluene)

-

Standard laboratory glassware with a reflux condenser

-

-

-

In a round-bottom flask, dissolve Intermediate A (1.0 eq) and the active methylene compound (2.5 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the substituted quinoline.

-

| Reactant (Active Methylene) | Expected Quinoline Product Core |

| Ethyl acetoacetate | Ethyl 2-methyl-4-oxo-8-(trifluoromethyl)quinoline-5-carboxylate |

| Acetylacetone | 2,4-Dimethyl-8-(trifluoromethyl)quinoline-5-carboxylic acid |

| Malononitrile | 2-Amino-3-cyano-8-(trifluoromethyl)quinoline-5-carboxylic acid |

Table 1: Examples of quinoline products from Friedländer annulation.

Part 2: Synthesis of Substituted Quinazolinones via Niementowski Reaction

The Niementowski reaction provides a direct route to quinazolin-4(3H)-ones from anthranilic acids and amides.[5][6] To apply this reaction, the formyl group of the starting material needs to be converted to an amino group, and the fluorine atom subsequently removed or substituted. A more direct approach would be to start from a 2-aminobenzoic acid derivative. While the direct transformation of the starting material is complex, a plausible synthetic route would involve the initial synthesis of 2-amino-4-(trifluoromethyl)benzoic acid, which can be prepared via other routes and then subjected to the Niementowski reaction. For the purpose of this guide, we will assume the availability of 2-amino-4-(trifluoromethyl)benzoic acid as an intermediate.

Protocol 2.1: Niementowski Quinazolinone Synthesis

-

Materials:

-

2-Amino-4-(trifluoromethyl)benzoic acid

-

Formamide (or other primary amide)

-

High-boiling point solvent (optional, e.g., nitrobenzene)

-

Standard laboratory glassware for high-temperature reactions

-

-

-

In a round-bottom flask, mix 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) with an excess of formamide (5.0-10.0 eq). Formamide can act as both reactant and solvent.

-

Heat the mixture to 150-160 °C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 7-(trifluoromethyl)quinazolin-4(3H)-one.

-

Note on Microwave-Assisted Synthesis: This reaction can often be accelerated using microwave irradiation, significantly reducing reaction times.[9]

Figure 2: Simplified mechanism of the Niementowski reaction.

Part 3: Direct Synthesis of Substituted Indazoles

The presence of an ortho-fluoro and a formyl group makes the starting material an excellent candidate for the direct synthesis of indazoles through condensation with hydrazine.[10][11][12] This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom.

Protocol 3.1: Synthesis of 4-(Trifluoromethyl)-1H-indazole-7-carboxylic acid

-

Materials:

-

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

-

Hydrazine hydrate (80-98%)

-

Solvent (e.g., ethanol, n-butanol, or a mixture of THF and hydrazine)[10]

-

Standard laboratory glassware with a reflux condenser

-

-

-

In a round-bottom flask, dissolve 2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature.

-

If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(trifluoromethyl)-1H-indazole-7-carboxylic acid.

-

Causality Behind Experimental Choices:

-

The use of excess hydrazine helps to drive the reaction to completion.

-